(R)-2-amino-2-thiophen-3-yl-ethanol
Description
Properties
Molecular Formula |
C6H9NOS |
|---|---|
Molecular Weight |
143.21 g/mol |
IUPAC Name |
(2R)-2-amino-2-thiophen-3-ylethanol |
InChI |
InChI=1S/C6H9NOS/c7-6(3-8)5-1-2-9-4-5/h1-2,4,6,8H,3,7H2/t6-/m0/s1 |
InChI Key |
PVPSCUVKCZTFAO-LURJTMIESA-N |
Isomeric SMILES |
C1=CSC=C1[C@H](CO)N |
Canonical SMILES |
C1=CSC=C1C(CO)N |
sequence |
X |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize “(R)-2-amino-2-thiophen-3-yl-ethanol”, we compare it structurally and functionally to three analogs:
(S)-2-amino-2-thiophen-3-yl-ethanol (enantiomer)
2-amino-2-phenyl-ethanol (thiophene replaced with benzene)
2-amino-2-furan-2-yl-ethanol (thiophene replaced with furan)
Table 1: Structural and Functional Comparison
| Parameter | (R)-2-amino-2-thiophen-3-yl-ethanol | (S)-2-amino-2-thiophen-3-yl-ethanol | 2-amino-2-phenyl-ethanol | 2-amino-2-furan-2-yl-ethanol |
|---|---|---|---|---|
| Molecular Weight | ~157.2 g/mol | ~157.2 g/mol | ~151.2 g/mol | ~141.1 g/mol |
| Aromatic Ring | Thiophene (S-containing) | Thiophene (S-containing) | Benzene | Furan (O-containing) |
| Electron Density | High (due to S atom) | High | Moderate | Moderate (polarized by O) |
| Hydrogen Bond Capacity | 2 (NH₂, OH) | 2 | 2 | 2 |
| Chirality | R-configuration | S-configuration | Racemic or chiral | Racemic or chiral |
| Predicted Solubility | Moderate in polar solvents | Moderate | Low (hydrophobic) | High (due to O in furan) |
Key Findings:
- Stereochemical Impact : The (R)-enantiomer may exhibit distinct biological or catalytic behavior compared to its (S)-counterpart, as chirality influences molecular recognition.
- Furan analogs, while more polar, lack the sulfur-mediated stability of thiophene.
- Computational Insights: Density functional theory (DFT) calculations, as referenced in Lee et al.
- Crystallographic Data: Tools like Mercury () enable visualization of packing patterns and hydrogen-bonding networks, which are critical for comparing solid-state properties of these amino alcohols.
Methodological Considerations
- Structural Analysis : Crystallographic software (e.g., SHELX, Mercury) is essential for resolving chiral centers and intermolecular interactions.
- Synthetic Challenges : The thiophene ring’s electronic properties may complicate asymmetric synthesis compared to benzene or furan analogs, necessitating tailored catalysts.
Preparation Methods
General Synthetic Strategies
The synthesis of (R)-2-amino-2-thiophen-3-yl-ethanol typically involves:
- Thiophene ring formation or functionalization at the 3-position.
- Introduction of the aminoethanol side chain with control over the stereochemistry at the chiral center.
- Asymmetric reduction or chiral catalysis to obtain the (R)-enantiomer.
Preparation of the Thiophene Ethanol Intermediate
A key intermediate is 2-(thiophen-3-yl)ethanol, which can be synthesized from 3-thiopheneacetic acid by reduction. Lithium aluminium hydride (LiAlH4) is the most common reducing agent used under inert atmosphere and low temperature conditions (0–20 °C). The reduction proceeds smoothly to give the thiophene ethanol in high yield (up to 99%) and purity.
This intermediate provides the hydroxyl group at the 2-position of the ethan-1-ol backbone attached to the thiophene ring.
Introduction of the Amino Group and Stereocontrol
To obtain the (R)-configured amino alcohol, asymmetric reduction methods are employed on suitable ketone precursors such as 2-amino-1-(thiophen-3-yl)ethanone derivatives.
- Asymmetric reduction using chiral catalysts such as Corey-Bakshi-Shibata (CBS) reagents or Noyori catalysts is common.
- Reaction conditions including temperature (−78 °C to 25 °C), solvent choice (tetrahydrofuran or methanol), and catalyst loading (5–20 mol%) significantly influence stereoselectivity and yield.
| Catalyst | Solvent | Temperature | Enantiomeric Excess (ee %) | Yield (%) | Reference/Notes |
|---|---|---|---|---|---|
| CBS | THF | −78 °C to 25 °C | 88–92 | 70–85 | High stereoselectivity at lower temperatures |
| Noyori | MeOH | −20 °C to 25 °C | 80–85 | 65–75 | Slightly lower ee, moderate yield |
This approach allows for the selective synthesis of the (R)-enantiomer of 2-amino-2-thiophen-3-yl-ethanol with high enantiomeric purity.
Alternative Synthetic Routes Involving Thiophene Derivatives
Other methods reported involve multi-component reactions catalyzed by bases such as KOH or sodium carbonate to build substituted dihydrothiophene cores, which can be further functionalized to amino alcohols.
- For example, the reaction of aldehydes, cyanothioacetamide, and phenacyl thiocyanate under KOH catalysis in ethanol yields dihydrothiophenes that can be elaborated to amino alcohols.
- Similar reactions catalyzed by Na2CO3 under mild heating (40–50 °C) have been reported, giving moderate yields (38–40%) of thiophene derivatives with amino substituents.
These methods are more complex and less direct but offer routes to thiophene-containing amino compounds that could be adapted for the target molecule.
Industrial and Scale-Up Considerations
Industrial synthesis likely follows the general laboratory routes but optimized for:
- Use of continuous flow reactors for better control of reaction parameters.
- Efficient purification methods such as crystallization and chromatography.
- Cost-effective reagents and solvents.
The key steps remain the reduction of thiophene acetic acid derivatives to the corresponding ethanol and asymmetric reduction or substitution to introduce the amino group with stereocontrol.
Summary Table of Key Preparation Steps
Analytical Confirmation of Stereochemistry and Purity
- Chiral High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (e.g., Chiralpak® IA) confirms enantiomeric excess ≥95%.
- Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C) identifies characteristic signals of the chiral center and thiophene ring substitution.
- Polarimetry measures specific optical rotation, with values typically between +15° to +25° (c = 1, MeOH) for the (R)-enantiomer.
Q & A
Q. What synthetic strategies are recommended for obtaining enantiomerically pure (R)-2-amino-2-thiophen-3-yl-ethanol?
Enantiomeric purity can be achieved via asymmetric synthesis or chiral resolution. For example, enzymatic resolution using lipases or esterases can selectively hydrolyze specific enantiomers. Chiral auxiliary approaches, where a temporary chiral group directs stereochemistry during synthesis, are also effective. Post-synthesis, chiral HPLC or polarimetry should validate purity .
Q. Which spectroscopic techniques are most reliable for characterizing the structure of (R)-2-amino-2-thiophen-3-yl-ethanol?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies functional groups and stereochemistry. Infrared (IR) spectroscopy confirms the presence of hydroxyl (-OH) and amino (-NH₂) groups. High-resolution mass spectrometry (HRMS) provides molecular weight validation. For crystallographic confirmation, single-crystal X-ray diffraction with SHELXL refinement is authoritative .
Q. How does the thiophene ring influence the compound’s reactivity in organic synthesis?
The electron-rich thiophene ring participates in electrophilic substitution reactions (e.g., sulfonation, halogenation) and acts as a directing group. Its π-conjugated system stabilizes intermediates in nucleophilic additions, facilitating reactions like reductive amination or alkylation at the aminoethanol moiety .
Advanced Research Questions
Q. How can density functional theory (DFT) models optimize the design of (R)-2-amino-2-thiophen-3-yl-ethanol derivatives for enzyme inhibition?
DFT calculations (e.g., B3LYP hybrid functional) predict electronic properties, binding energies, and transition states. By incorporating exact exchange terms (e.g., Becke’s 1993 functional), researchers can model hydrogen-bonding interactions between the compound’s -NH₂/-OH groups and enzyme active sites, guiding structural modifications to enhance affinity .
Q. What experimental and computational approaches resolve contradictions in reported binding affinities for this compound across studies?
Systematically vary experimental conditions (pH, temperature, ionic strength) to assess reproducibility. Pair isothermal titration calorimetry (ITC) with molecular dynamics (MD) simulations to correlate thermodynamic data with conformational dynamics. Cross-validate using multiple docking algorithms (e.g., AutoDock, Schrödinger) to account for force-field biases .
Q. How can crystallographic data inform the design of (R)-2-amino-2-thiophen-3-yl-ethanol analogs with improved neuroprotective activity?
Analyze hydrogen-bonding networks and steric constraints in co-crystal structures with target receptors (e.g., NMDA or AMPA receptors). Use SHELX-derived electron density maps to identify regions for functional group substitutions (e.g., introducing bulkier substituents on the thiophene ring to enhance hydrophobic interactions) .
Q. What strategies mitigate racemization during the synthesis of (R)-2-amino-2-thiophen-3-yl-ethanol derivatives?
Employ low-temperature reaction conditions and aprotic solvents to minimize base-catalyzed racemization. Use protecting groups (e.g., tert-butoxycarbonyl, Boc) for the amino moiety during harsh reaction steps. Monitor enantiomeric excess (ee) via chiral GC or HPLC at intermediate stages .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
